
3-Diazonio-2,2,6,6-tetramethylhept-3-en-4-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Diazonio-2,2,6,6-tetramethylhept-3-en-4-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group and a tetramethyl-substituted heptene backbone
Vorbereitungsmethoden
The synthesis of 3-Diazonio-2,2,6,6-tetramethylhept-3-en-4-olate typically involves the diazotization of 2,2,6,6-tetramethylhept-3-en-4-one. The reaction conditions often include the use of nitrous acid or other diazotizing agents under acidic conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
3-Diazonio-2,2,6,6-tetramethylhept-3-en-4-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles such as halides and amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Diazonio-2,2,6,6-tetramethylhept-3-en-4-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Diazonio-2,2,6,6-tetramethylhept-3-en-4-olate involves the formation of reactive intermediates through the diazonium group. These intermediates can interact with various molecular targets, leading to the desired chemical transformations. The pathways involved often include nucleophilic substitution and electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
3-Diazonio-2,2,6,6-tetramethylhept-3-en-4-olate can be compared with other diazonium compounds and tetramethyl-substituted alkenes. Similar compounds include:
2,2,6,6-Tetramethyl-3,5-heptanedione: Known for its use as a ligand in metal complexes.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)iron(III): Used in the synthesis of thin films and ceramic materials.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
61350-02-5 |
|---|---|
Molekularformel |
C11H20N2O |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
3-diazo-2,2,6,6-tetramethylheptan-4-one |
InChI |
InChI=1S/C11H20N2O/c1-10(2,3)7-8(14)9(13-12)11(4,5)6/h7H2,1-6H3 |
InChI-Schlüssel |
SDFRLWBUGGEEKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(=O)C(=[N+]=[N-])C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


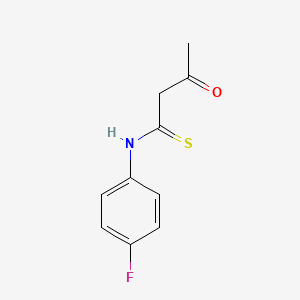

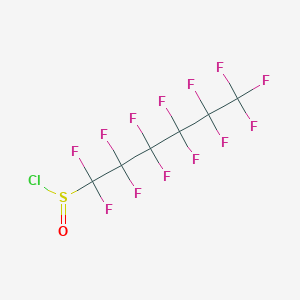
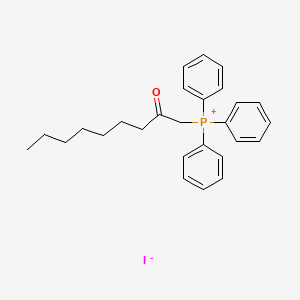
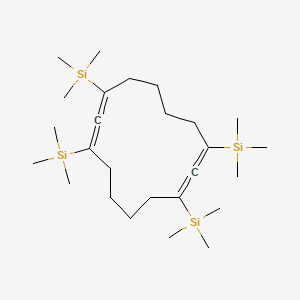
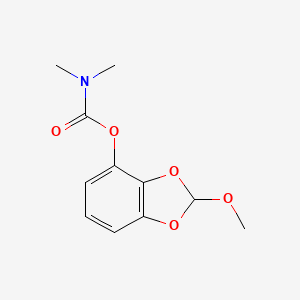
![({[(4-Methoxyphenyl)methyl]amino}methylidene)propanedinitrile](/img/structure/B14583126.png)
![2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14583137.png)

![3,6-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583147.png)
![3-{4-[(But-2-en-1-yl)oxy]phenyl}propanehydrazide](/img/structure/B14583150.png)
![6-(2-Chloroethoxy)bicyclo[3.1.0]hex-2-ene](/img/structure/B14583152.png)
silane](/img/structure/B14583153.png)
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl-](/img/structure/B14583154.png)
